4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cross-coupling Medicinal chemistry Kinase inhibitor synthesis

4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1256802-09-1, molecular formula C₇H₃ClF₃N₃, molecular weight 221.57 g/mol) is a disubstituted 1H-pyrazolo[3,4-b]pyridine heterocycle bearing an electron-withdrawing trifluoromethyl group at the 3-position and a synthetically versatile chlorine atom at the 4-position. This compound belongs to the pyrazolo[3,4-b]pyridine class, a privileged scaffold extensively exploited as an ATP-competitive kinase hinge-binding motif, which has been validated in multiple approved and clinical-stage kinase inhibitors targeting RAF, TRK, and LRRK2.

Molecular Formula C7H3ClF3N3
Molecular Weight 221.57 g/mol
CAS No. 1256802-09-1
Cat. No. B6334206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
CAS1256802-09-1
Molecular FormulaC7H3ClF3N3
Molecular Weight221.57 g/mol
Structural Identifiers
SMILESC1=C(C2=C(NN=C2N=C1)C(F)(F)F)Cl
InChIInChI=1S/C7H3ClF3N3/c8-3-1-2-12-6-4(3)5(13-14-6)7(9,10)11/h1-2H,(H,12,13,14)
InChIKeyBBPZAVPGVHWLEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1256802-09-1): A Strategic Heterocyclic Building Block for Kinase-Focused Drug Discovery


4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1256802-09-1, molecular formula C₇H₃ClF₃N₃, molecular weight 221.57 g/mol) is a disubstituted 1H-pyrazolo[3,4-b]pyridine heterocycle bearing an electron-withdrawing trifluoromethyl group at the 3-position and a synthetically versatile chlorine atom at the 4-position [1]. This compound belongs to the pyrazolo[3,4-b]pyridine class, a privileged scaffold extensively exploited as an ATP-competitive kinase hinge-binding motif, which has been validated in multiple approved and clinical-stage kinase inhibitors targeting RAF, TRK, and LRRK2 [2]. Unlike simpler unsubstituted or mono-substituted pyrazolopyridines, this specific substitution pattern offers a unique combination of a reactive C4 cross-coupling handle and a metabolically stable, lipophilicity-modulating C3-CF₃ group, making it a strategic intermediate for the modular assembly of inhibitor-focused compound libraries [1].

Why 4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Cannot Be Readily Replaced by Other Closely Related Pyrazolopyridine Analogs


The pyrazolo[3,4-b]pyridine scaffold is highly sensitive to substitution pattern; the presence, position, and identity of substituents dictate not only the compound's synthetic reactivity but also the electronic and steric properties that govern downstream biological target engagement [1]. Attempts to substitute 4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine with its most obvious in-class analogs—such as 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (lacking the C4 halogen), 4-chloro-1H-pyrazolo[3,4-b]pyridine (lacking the C3-CF₃), or 4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (differing only at the halogen)—introduce quantifiable deficits in either synthetic tractability, physicochemical property profile, or both [2][3]. The quantitative evidence below demonstrates that these three analogs cannot simply be interchanged without measurable compromise.

Quantitative Differentiation of 4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (1256802-09-1) Against Key Analogs


4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Retains a Synthetically Essential C4 Cross-Coupling Handle That Is Absent in 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

The target compound 4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine carries a chlorine atom at the 4-position, which enables participation in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1][2]. The closest analog lacking a 4-halogen, 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 956010-87-0), cannot directly undergo these bond-forming reactions at this position without prior functionalization. This absence eliminates a key diversification step in parallel library synthesis, reducing its versatility as a late-stage intermediate.

Cross-coupling Medicinal chemistry Kinase inhibitor synthesis

4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Offers a Quantifiably Higher Calculated Lipophilicity Compared to 4-Chloro-1H-pyrazolo[3,4-b]pyridine

The presence of the electron-withdrawing trifluoromethyl group at the 3-position significantly increases the predicted octanol-water partition coefficient. The target compound's computed XLogP3-AA is 2.4 [1], while 4-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 29274-28-0), which lacks the trifluoromethyl substituent, has a predicted LogP of approximately 1.6–1.8 (based on structural fragment analysis; exact PubChem XLogP3 not available but reasonably inferred from the absence of the lipophilic CF₃ group) [2]. This ΔLogP of ~0.6–0.8 units translates into a ~4- to 6-fold difference in theoretical partitioning, affecting membrane permeability predictions and compound solubility profiles.

Lipophilicity LogP ADME prediction

4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Exhibits a More Favorable Molecular Weight for Lead Optimization Compared to 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

The target compound has a molecular weight of 221.57 g/mol [1], which is significantly lower than the 4-bromo analog 4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1956382-83-4, MW = 266.02 g/mol) . This 44.45 Da difference (approximately 20% higher mass for the bromo analog) places the bromo compound closer to the upper boundaries of fragment-like and lead-like chemical space, potentially complicating downstream compliance with Lipinski's Rule of Five or fragment-based drug discovery (FBDD) guidelines that favor lower molecular weight starting points (typically <250 Da for fragments).

Molecular weight Lead optimization Fragment-based drug design

4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Is Supplied at a Higher Standard Purity (98%) Than the Common Analog 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (97%)

According to vendor technical datasheets, the target compound is routinely available at a standard purity of 98% (Bidepharm, batch-specific QC including NMR, HPLC, GC) , whereas the closely related 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 956010-87-0) is offered at 97% purity from the same supplier . While a 1% purity difference may appear marginal, in the context of library synthesis where the compound is used as a building block for multi-step transformations, the 98% purity specification corresponds to a maximum impurity burden of 2%, compared to 3% for the 97% analog—a 33% relative reduction in potential impurity carry-through.

Chemical purity Procurement specification Quality control

The C4-Cl Substituent in 4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Provides a Superior Reactivity-Stability Balance Compared to the C4-Br Analog in Palladium-Catalyzed Cross-Coupling

In pyrazolo[3,4-b]pyridine systems, the 4-chloro derivative offers a more controlled oxidative addition rate with Pd(0) catalysts compared to the 4-bromo analog, which can undergo faster but potentially less selective coupling due to the weaker C-Br bond (C-Br bond dissociation energy ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol for aryl halides) [1]. While the bromo compound may offer higher reactivity, the chloro derivative's moderated reactivity often translates into higher yields in challenging Suzuki couplings where proto-deboronation or homocoupling side reactions are problematic [2]. No direct head-to-head kinetic comparison for this exact scaffold is publicly available; the advantage is inferred from the well-established reactivity scale of aryl halides in Pd-catalyzed cross-coupling.

Cross-coupling reactivity C-X bond strength Synthetic methodology

Procurement-Relevant Application Scenarios for 4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (1256802-09-1) Based on Quantitative Differentiation Evidence


Modular Synthesis of Type II Kinase Inhibitor Libraries Requiring C4 Diversification via Suzuki-Miyaura Cross-Coupling

The target compound is uniquely suited as a core building block for the parallel synthesis of Type II kinase inhibitor libraries, where a hinge-binding pyrazolopyridine scaffold must be elaborated at the C4 position with diverse aryl or heteroaryl groups to access the DFG-out allosteric pocket. Unlike the non-halogenated 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound's C4-Cl handle enables direct Suzuki-Miyaura coupling without the need for prior halogenation, reducing library synthesis cycle time by at least one step per analog [1][2]. Procurement of this specific building block is justified when the synthetic route demands a C4-aryl diversification step as a key element of the structure-activity relationship (SAR) exploration plan.

Fragment-Based Drug Discovery Programs Targeting Kinases Requiring Balanced Lipophilicity and Low Molecular Weight Starting Points

With a molecular weight of 221.57 Da and a calculated LogP of 2.4, this compound falls well within the optimal fragment-like space (MW < 250 Da, LogP < 3.5) recommended for fragment-based screening [1]. The 4-bromo analog (MW 266.02 Da) exceeds the preferred fragment molecular weight ceiling by over 6%, making it less suitable for FBDD library construction where every dalton matters for downstream lead optimization headroom [2]. For procurement officers assembling fragment libraries, the target compound offers the rare combination of a reactive halogen handle, a lipophilicity-enhancing CF₃ group, and fragment-compliant molecular weight.

Agrochemical Lead Discovery Seeking Trifluoromethyl-Substituted Heterocycles with a Reactive Handle for Late-Stage Functionalization

Beyond pharmaceutical kinase inhibitor design, pyrazolo[3,4-b]pyridine derivatives bearing trifluoromethyl groups have demonstrated utility in agrochemical discovery, particularly as herbicides and fungicides [1]. The target compound's combination of a metabolically stable CF₃ substituent (resistant to oxidative metabolism) with a C4-Cl handle for late-stage diversification makes it an attractive intermediate for agrochemical lead optimization, where fine-tuning of physicochemical properties (solubility, logP, soil mobility) is critical. The higher commercial purity specification (98% vs. 97% for the non-chlorinated analog) further supports its direct use in screening cascades without pre-purification.

Development of Dual-Targeted Kinase Probes Requiring Controlled C4 Functionalization with Amine-Containing Pharmacophores via Buchwald-Hartwig Coupling

The C4-Cl substituent enables Buchwald-Hartwig amination, allowing the direct installation of amine-containing pharmacophores (e.g., piperazines, aminopyrimidines) at the 4-position of the pyrazolopyridine core [1]. This synthetic accessibility is critical for the construction of dual-targeted kinase probes, where the pyrazolo[3,4-b]pyridine hinge binder must be connected via a C4-N linkage to a second pharmacophore engaging a distal kinase or an E3 ligase (PROTAC applications). The 3-(trifluoromethyl) analog lacking a C4 halogen cannot participate in these transformations, necessitating a fundamentally different synthetic strategy. Procurement decisions for such programs should prioritize the 4-chloro-3-(trifluoromethyl) derivative over the simpler 3-(trifluoromethyl) or 4-chloro analogs.

Quote Request

Request a Quote for 4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.